

Application Notes and Protocols for Western Blot Analysis After IMP-1088 Treatment

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Compound of Interest

Compound Name: IMP-1088

Cat. No.: B608084

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Introduction

IMP-1088 is a potent and highly specific dual inhibitor of human N-myristoyltransferase 1 (NMT1) and N-myristoyltransferase 2 (NMT2) with IC₅₀ values of less than 1 nM for both enzymes.[1][2] N-myristoylation is a crucial lipid modification where NMTs catalyze the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of cellular and viral proteins.[3] This modification is critical for protein localization, stability, and involvement in signal transduction pathways.[3]

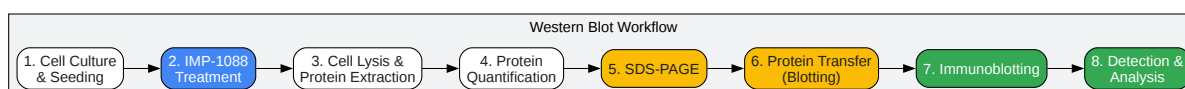
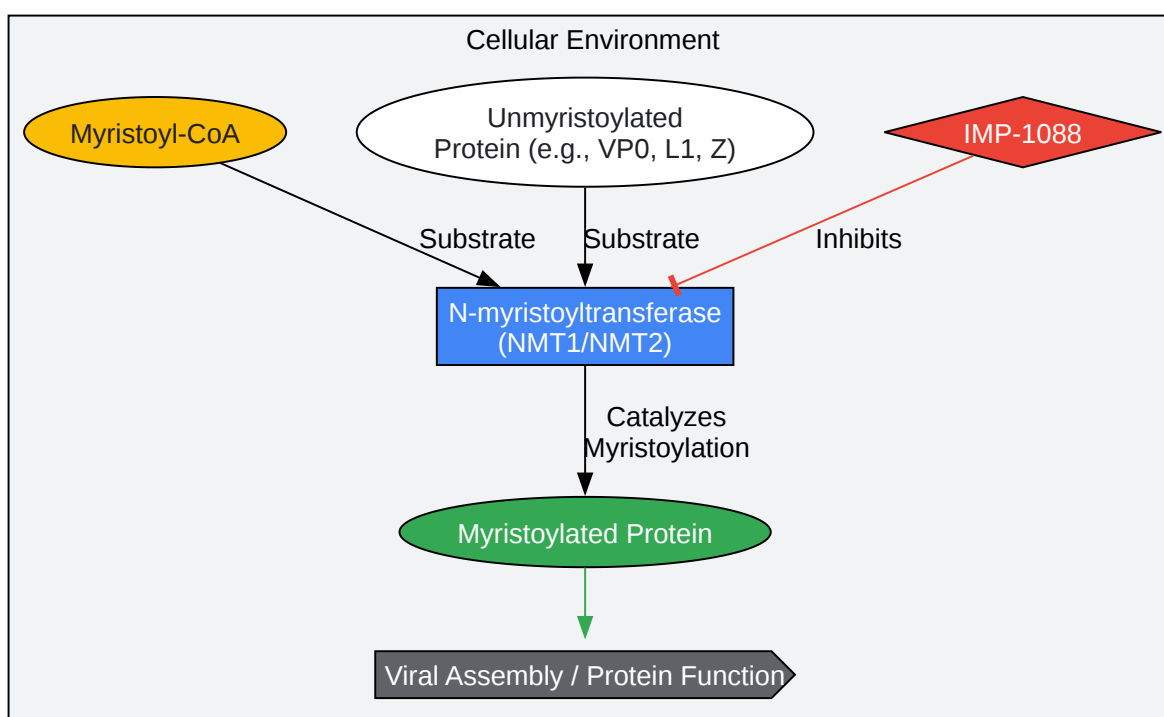
IMP-1088 has emerged as a powerful research tool and a potential antiviral therapeutic by targeting host cell machinery rather than the virus itself, which may reduce the likelihood of viral resistance.[4] Its mechanism of action involves the inhibition of N-myristoylation of viral proteins essential for key viral processes such as capsid assembly and viral budding.[1][4][5] This inhibitory action has been demonstrated against a variety of viruses, including rhinoviruses, poxviruses, and mammarenaviruses.[4]

These application notes provide detailed protocols for utilizing Western blot analysis to investigate the effects of **IMP-1088** on protein myristoylation and downstream cellular signaling pathways.

Mechanism of Action of IMP-1088

IMP-1088 prevents the production of infectious virus particles by inhibiting the host's NMT enzymes, thereby blocking the myristoylation of viral proteins required for capsid formation.[4] For instance, in rhinoviruses, **IMP-1088** blocks the N-myristoylation of the viral capsid protein VP0, which is a critical step in viral assembly.[1][2][5] Similarly, in vaccinia virus (VACV), **IMP-1088** inhibits the N-myristoylation of the L1 protein, which is essential for viral entry into host cells.[3][6] In mammarenaviruses, the Z matrix protein is a key target.[4][7]

The following diagram illustrates the inhibitory effect of **IMP-1088** on N-myristoyltransferase.



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